2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Description
Properties
IUPAC Name |
2-[cyclopentyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-17-12-11(8-16-17)13(15-9-14-12)18(6-7-19)10-4-2-3-5-10/h8-10,19H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKSWZPDYYNYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(CCO)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-[Cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins. This interaction disrupts the cell cycle, leading to cell growth arrest and apoptosis in cancer cells.
Cellular Effects
This compound has been shown to exert various effects on different cell types. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation. Additionally, the compound promotes apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic genes. In non-cancerous cells, the effects are less pronounced, indicating a degree of selectivity for cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CDK2. This binding is facilitated by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site. The inhibition of CDK2 activity prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis. The extent of these effects may vary depending on the duration of treatment and the specific cell type being studied.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolites may retain some biological activity, contributing to the overall effects of the compound. The metabolic pathways involved in the clearance of the compound are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity, and cellular uptake.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound’s activity is modulated by its distribution within these compartments, where it interacts with target proteins and enzymes. Post-translational modifications and targeting signals may influence the compound’s localization and function within specific organelles.
Biological Activity
The compound 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a cyclopentyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological activity.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymes : Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR). For instance, similar compounds have shown significant DHFR inhibition activity, which is crucial for controlling cell proliferation in cancer cells .
- Antitumor Activity : The structural similarity to classical antifolates like methotrexate suggests that this compound may also possess antitumor properties. Studies have demonstrated that modifications in the pyrazolo structure can enhance cytotoxic effects against various cancer cell lines .
- Neuropharmacological Effects : Some derivatives exhibit central nervous system activity, acting as tranquilizers or neuroleptics. This potential suggests a broader therapeutic application beyond oncology .
Antitumor Studies
A notable study synthesized several pyrazolo derivatives to evaluate their antitumor effects. Among these, compounds structurally related to this compound showed promising results:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 7e | 1.83 | DHFR |
| MTX | 5.57 | DHFR |
The compound 7e demonstrated superior inhibition compared to methotrexate, indicating its potential as a more effective therapeutic agent .
Case Studies
In a specific case involving MCF-7 breast cancer cells, compounds derived from the pyrazolo scaffold were shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins:
- Pro-apoptotic proteins : Increased levels of caspases and Bax.
- Anti-apoptotic protein : Decreased levels of Bcl-2.
These findings suggest that this compound could play a role in therapeutic strategies targeting apoptotic pathways in cancer treatment .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown significant inhibitory activity against various cancer cell lines. A notable example is a related compound that demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, which is considerably lower than that of doxorubicin (9.20 µM) . This suggests that compounds with similar structures could be developed as effective anticancer agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance antitumor efficacy. For example, analogs with specific substitutions exhibited improved potency against breast cancer cell lines (IC50 of 1.74 µM for one analog) . These findings suggest that optimizing the chemical structure can lead to more effective therapeutic agents.
Other Biological Activities
Beyond anticancer properties, compounds like 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol may also exhibit other biological activities, such as:
- Tyrosine Kinase Inhibition : Some derivatives act as dual inhibitors of tyrosine and phosphoinositide kinases, which are vital in various signaling pathways related to cell growth and survival .
Potential for Drug Development
The promising results from SAR studies and biological evaluations position this compound as a candidate for further development into therapeutic agents targeting specific cancers. The ability to modify the compound's structure while maintaining or enhancing its efficacy opens avenues for creating a library of potential drug candidates.
Case Study 1: Antitumor Efficacy
In a study exploring novel pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized several analogs and tested their efficacy against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound . This case illustrates the importance of structural modifications in developing effective anticancer agents.
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the apoptotic mechanisms induced by these compounds. The study utilized flow cytometry to analyze cell death pathways activated by treatment with specific pyrazolo[3,4-d]pyrimidine derivatives . The findings provided insights into how these compounds can selectively induce apoptosis in tumor cells while sparing normal cells.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
- CAS Number : 1275479-06-5
- Molecular Formula : C₁₃H₁₉N₅O
- Molecular Weight : 261.32 g/mol
- Storage : -4°C (1–2 weeks) or -20°C (1–2 years) for long-term stability .
Comparative Analysis with Structural Analogues
Structural Modifications and Key Differences
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is structurally analogous to purines. Modifications to the amino-ethanol side chain and substituents on the pyrazolo-pyrimidine core significantly influence pharmacological properties. Below is a comparative overview:
Impact of Substituents on Bioactivity
- Cyclopentyl vs. Benzyl : The cyclopentyl group in the target compound improves metabolic stability compared to the benzyl analogue, which was discontinued due to poor solubility .
- N-Methylation (TGI-020) : Enhances lipophilicity and cell membrane permeability compared to TGI-019, making it more suitable for intracellular targets .
- Chlorophenyl Substitution () : Introduces electron-withdrawing effects , increasing binding affinity to ATP-binding pockets in kinases .
Research Findings and Pharmacological Relevance
Kinase Inhibition Profiles
Preparation Methods
Construction of the Pyrazolo[3,4-d]pyrimidine Core
The synthesis of the pyrazolo[3,4-d]pyrimidine core typically involves condensation reactions starting from appropriately substituted pyrazole and pyrimidine precursors. According to patent literature and synthetic protocols:
The pyrazole ring is often prepared by reaction of hydrazine derivatives with malononitrile or related nitrile compounds, followed by cyclization steps under reflux in ethanol or acetic acid media.
The pyrimidine ring is assembled via condensation with orthoformates or amidines, such as triethyl orthoformate in acetic anhydride, to form formimidate intermediates that cyclize upon treatment with hydrazine hydrate.
Alternative methods use palladium-catalyzed cross-coupling of 3-halo-pyrazolo[3,4-d]pyrimidines with boronic acids, although these are often costly and less economical.
Introduction of the Cyclopentylamino Side Chain
The key functionalization step involves the introduction of the cyclopentylamino group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring:
This is achieved by nucleophilic substitution or amination reactions where the 4-position halide or activated leaving group on the pyrazolo[3,4-d]pyrimidine intermediate is displaced by cyclopentylamine or its derivatives.
The aminoethyl side chain bearing the ethan-1-ol functionality is often introduced via reaction with 2-aminoethanol or related amino alcohols, either directly or through protected intermediates that are deprotected in later steps.
Synthetic Route Summary and Reaction Conditions
A generalized synthetic sequence based on literature and patent disclosures is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine hydrate, malononitrile, EtOH reflux 6 h | Formation of pyrazole intermediate |
| 2 | Formation of formimidate | Triethyl orthoformate, acetic anhydride, reflux 6 h | Formation of formimidate intermediate |
| 3 | Cyclization to pyrazolopyrimidine | Hydrazine hydrate, EtOH reflux 6 h | Pyrazolo[3,4-d]pyrimidine core |
| 4 | Amination at 4-position | Cyclopentylamine, base or nucleophilic substitution | Introduction of cyclopentylamino group |
| 5 | Side chain attachment | Reaction with 2-aminoethanol or protected analogs | Attachment of ethan-1-ol side chain |
| 6 | Purification | Chromatography, crystallization | Isolation of target compound |
Advantages and Improvements in Synthetic Methods
Recent synthetic approaches aim to reduce the number of steps and avoid hazardous reagents such as trimethylsilyldiazomethane or Mitsunobu reaction conditions, which generate significant waste.
Newer methods avoid expensive palladium catalysts and boronic acids, instead favoring more economical starting materials and fewer protecting group manipulations.
The modular nature of these syntheses allows for the preparation of analog libraries for drug discovery purposes.
Research Findings and Characterization
The synthesized 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol has been characterized by spectral methods including ^1H NMR, confirming the presence of the amino and hydroxyl functionalities.
The compound exhibits a molecular formula consistent with C13H19N5O (13 carbons, 19 hydrogens, 5 nitrogens, 1 oxygen), supporting the proposed structure.
Purity and identity are confirmed by chromatographic and elemental analysis techniques.
Data Table: Key Reagents and Conditions for Preparation
| Stage | Reagents/Materials | Conditions | Notes |
|---|---|---|---|
| Pyrazole intermediate | Hydrazine hydrate, malononitrile | Ethanol, reflux 6 h | Forms pyrazole ring |
| Formimidate intermediate | Triethyl orthoformate, acetic anhydride | Reflux 6 h | Precursor to pyrazolopyrimidine |
| Pyrazolopyrimidine core | Hydrazine hydrate | Ethanol, reflux 6 h | Cyclization step |
| Amination (cyclopentyl) | Cyclopentylamine | Base, nucleophilic substitution | Introduces cyclopentylamino group |
| Side chain attachment | 2-Aminoethanol or protected analog | Stirring or reflux in ethanol | Adds ethan-1-ol moiety |
| Purification | Chromatography, crystallization | Ambient or reduced temperature | Isolates pure compound |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol?
- Methodological Answer : The synthesis of this compound involves multi-step nucleophilic substitution and cyclization reactions. For pyrazolo[3,4-d]pyrimidine derivatives, a common approach includes reacting α-chloroacetamides or α-chloroketones with appropriately substituted pyrazolo precursors under reflux in glacial acetic acid or dichloromethane . Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from methanol or 2-propanol . Reaction optimization should focus on temperature control (e.g., −20°C to reflux) and stoichiometric ratios to minimize side products.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- 1H NMR : Key signals include the cyclopentyl proton multiplet (δ ~1.5–2.5 ppm) and the pyrazolo[3,4-d]pyrimidine aromatic protons (δ ~8.0–9.0 ppm). The ethanolamine moiety’s hydroxyl proton may appear as a broad singlet (δ ~4.5–5.5 ppm) .
- Mass Spectrometry : The molecular ion peak at m/z 261.32 (C13H19N5O) should be observed via high-resolution mass spectrometry (HRMS) .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and bond angles .
Q. What are the solubility characteristics of this compound, and how do they impact experimental design?
- Methodological Answer : While solubility data are limited, polar aprotic solvents (e.g., DMSO, DMF) are recommended for in vitro assays due to the compound’s moderate polarity (polarizability: 28.8±0.5×10⁻²⁴ cm³). For cell-based studies, solubility in aqueous buffers can be enhanced using co-solvents like PEG-400 (<10% v/v) . Precipitation issues in biological matrices (e.g., plasma) may require protein-binding studies or solid-phase extraction for accurate quantification.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer : SAR strategies include:
- Core Modifications : Replace the cyclopentyl group with bicyclic or heterocyclic amines (e.g., piperidine, adamantane) to alter lipophilicity and target engagement .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., fluoro, chloro) on the pyrazolo[3,4-d]pyrimidine ring to enhance metabolic stability .
- Pharmacophore Mapping : Use molecular docking to identify critical hydrogen-bonding interactions (e.g., the ethanolamine hydroxyl with kinase ATP-binding pockets) .
Q. What analytical methods are suitable for resolving contradictory data in metabolic stability studies?
- Methodological Answer : Discrepancies in metabolic stability (e.g., CYP450-mediated oxidation) can be addressed via:
- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites using collision-induced dissociation (CID) and compare fragmentation patterns with synthetic standards .
- Isotope-Labeling : Use deuterated analogs to track metabolic hotspots and quantify enzyme kinetics .
- Species-Specific Liver Microsomes : Cross-validate human, rat, and mouse microsomal stability to account for interspecies variability .
Q. How can the selectivity of this compound for kinase targets be improved?
- Methodological Answer : To reduce off-target kinase inhibition:
- ATP-Binding Pocket Analysis : Use alanine-scanning mutagenesis to map residues critical for selective binding .
- Allosteric Modifiers : Introduce bulky substituents (e.g., tert-butyl) to exploit hydrophobic regions adjacent to the ATP-binding site .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade specific kinases selectively .
Q. What strategies mitigate crystallinity issues during formulation development?
- Methodological Answer : Poor crystallinity can hinder bioavailability. Solutions include:
- Amorphous Solid Dispersions : Use spray-drying with polymers (e.g., HPMCAS) to stabilize the amorphous phase .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility and dissolution rates .
- Nanoparticle Engineering : Reduce particle size to <200 nm via wet milling or high-pressure homogenization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation steps:
- Standardized Assay Protocols : Adopt guidelines like NIH’s Assay Guidance Manual for IC50 determination .
- Orthogonal Validation : Confirm activity using CRISPR knockdown, siRNA, or in vivo xenograft models .
- Batch Reproducibility : Verify compound purity (>95% via HPLC) and exclude degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
